N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
Typically, a description of a compound would include its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.Chemical Reactions Analysis
This involves identifying the chemical reactions that the compound can undergo, including its reactivity with other compounds or elements.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Cascade Formation of Isoxazoles
Research by Burkhard, Tchitchanov, and Carreira (2011) discusses the synthesis of isoxazoles, highlighting their significant role in pharmaceutical sciences. They developed a novel approach to synthesize 3-substituted isoxazoles-4-carbaldehydes from condensation reactions. This method offers a new pathway to create underrepresented isoxazole structures useful in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Cycloaddition Approach to Oxindoles
Singh and Roth (2011) describe a [3 + 2] cycloaddition approach for synthesizing the oxindole scaffold, an important moiety in natural products. This method involves cycloaddition of nitrile oxide with 3-methylene oxindoles, leading to the pyrrolidinoindoline moiety found in various alkaloids (Singh & Roth, 2011).
Synthesis of 3,4-Disubstituted Isoxazoles
Kiyani, Jabbari, and Mosallanezhad (2014) conducted a study on synthesizing derivatives of 3,4-disubstituted isoxazol-5(4H)-ones. This synthesis involved a one-pot, three-component cyclocondensation reaction. The method was efficient, simple, and environmentally friendly, avoiding organic solvents (Kiyani, Jabbari, & Mosallanezhad, 2014).
DNA Adduct Formation Study
Howard, Heflich, Evans, and Beland (1983) examined the metabolic reduction of 1-nitropyrene, a potent environmental mutagen. They discovered that xanthine oxidase catalyzes this compound into DNA-bound adducts, indicating a potential mutagenic and carcinogenic risk (Howard, Heflich, Evans, & Beland, 1983).
Visible-light Photoredox-catalyzed Synthesis
Hou, Zhu, Pan, and Rueping (2014) developed an oxidative [3 + 2] cycloaddition of N-substituted hydroxylamines with alkenes under visible light photoredox catalysis. This process provided a rapid and efficient access to isoxazolidine heterocycles, valuable in chemical synthesis (Hou, Zhu, Pan, & Rueping, 2014).
Synthesis of Isoxazole-5-carboxylates
Dang, Albrecht, and Langer (2006) researched the cyclization of oxime dianions with diethyl oxalate to produce isoxazole-5-carboxylates. This study offered insight into creating isoxazole derivatives, important in organic synthesis (Dang, Albrecht, & Langer, 2006).
Catalytic Asymmetric Cycloadditions
Jiang, Feng, Feng, and Jiao (2017) focused on 1,3-dipolar cycloadditions of silyl nitronates with alkenes, producing 3-aryl-2-isoxazolines. This method achieved high enantioselectivity, showcasing the potential of isoxazolines in asymmetric synthesis (Jiang, Feng, Feng, & Jiao, 2017).
Safety And Hazards
This involves identifying any potential risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve speculating on potential future research directions or applications for the compound based on its properties and reactivity.
Please note that without specific information on the compound , this is a general approach and may not apply in all cases. It’s always best to consult with a qualified chemist or researcher for accurate information.
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(17,7-2-3-7)6-12-9(15)10(16)13-8-4-5-18-14-8/h4-5,7,17H,2-3,6H2,1H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKGCRCZNBJOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide |
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